molecular formula C16H19N5OS B12311412 (3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol

(3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol

Cat. No.: B12311412
M. Wt: 329.4 g/mol
InChI Key: LQSVVSNWAFXCAM-UHFFFAOYSA-N
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Description

(3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, which undergoes nucleophilic substitution with butylamine to introduce the butyl group.

    Thioether Formation:

    Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, forming aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions could target the purine ring or the thioether linkage, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include a range of oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Studying its effects on cellular processes, enzyme interactions, or as a potential inhibitor of specific biological pathways.

    Medicine: Investigating its therapeutic potential, particularly in areas like cancer treatment, antiviral therapy, or as an anti-inflammatory agent.

    Industry: Potential use in the development of new materials, coatings, or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action for (3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol would depend on its specific biological target. Generally, purine derivatives can interact with nucleic acids, enzymes, or receptors, influencing various cellular pathways. The compound might inhibit or activate specific enzymes, interfere with DNA or RNA synthesis, or modulate receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with various biological roles.

    6-Mercaptopurine: A purine analog used in cancer treatment.

    Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase.

Uniqueness

(3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol’s uniqueness lies in its specific structural features, such as the butyl group and thioether linkage, which may confer distinct biological activities and chemical properties compared to other purine derivatives.

Properties

Molecular Formula

C16H19N5OS

Molecular Weight

329.4 g/mol

IUPAC Name

[3-(6-amino-9-butylpurin-8-yl)sulfanylphenyl]methanol

InChI

InChI=1S/C16H19N5OS/c1-2-3-7-21-15-13(14(17)18-10-19-15)20-16(21)23-12-6-4-5-11(8-12)9-22/h4-6,8,10,22H,2-3,7,9H2,1H3,(H2,17,18,19)

InChI Key

LQSVVSNWAFXCAM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC=NC(=C2N=C1SC3=CC=CC(=C3)CO)N

Origin of Product

United States

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